molecular formula C11H21NO B8667142 1-Pentylazepan-2-one CAS No. 59746-36-0

1-Pentylazepan-2-one

Cat. No.: B8667142
CAS No.: 59746-36-0
M. Wt: 183.29 g/mol
InChI Key: TZLCDTCBNUGLPG-UHFFFAOYSA-N
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Description

1-Pentylazepan-2-one is a seven-membered cyclic ketone (azepanone) with a pentyl substituent at the nitrogen atom. Its structure consists of a saturated azepane ring (C₆H₁₁N) fused with a ketone group at the second position and a linear pentyl chain attached to the nitrogen. Key properties include moderate lipophilicity (logP ≈ 2.8) and a molecular weight of 183.3 g/mol.

Properties

CAS No.

59746-36-0

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-pentylazepan-2-one

InChI

InChI=1S/C11H21NO/c1-2-3-6-9-12-10-7-4-5-8-11(12)13/h2-10H2,1H3

InChI Key

TZLCDTCBNUGLPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1CCCCCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

1-Pentylazepan-2-one belongs to the azepanone family, which includes derivatives with varying substituents and ring modifications. Below is a comparative analysis with structurally related compounds:

Table 1: Key Properties of this compound and Analogues
Compound Structure Molecular Weight (g/mol) Substituents logP Applications/Notes
This compound Azepanone + N-pentyl 183.3 Pentyl (N-position) ~2.8 Limited data; potential solvent/synthon
Caprolactam Azepanone (unsubstituted) 113.2 None 0.87 Nylon-6 precursor, high thermal stability
Methylclonazepam Benzodiazepine + nitro/chlorophenyl 315.7 2-chlorophenyl, nitro 2.1 Anxiolytic drug; nitro group enhances stability
1-Methylazepan-2-one Azepanone + N-methyl 127.2 Methyl (N-position) 0.5 Intermediate in peptide synthesis

Key Findings:

Substituent Effects :

  • The pentyl chain in this compound significantly increases lipophilicity compared to smaller substituents (e.g., methyl in 1-Methylazepan-2-one). This property may enhance membrane permeability but reduce aqueous solubility .
  • Methylclonazepam’s chlorophenyl and nitro groups contribute to its pharmacological activity and stability, contrasting with this compound’s lack of aromatic or electron-withdrawing groups .

Ring Size and Reactivity: Azepanones (7-membered rings) exhibit less ring strain than smaller lactams (e.g., caprolactam, a 6-membered ring), but their synthetic utility depends on substituent compatibility.

Functional Diversity :

  • Unlike Methylclonazepam, which is bioactive, this compound’s applications remain underexplored. Its pentyl chain may make it suitable for lipid-based formulations or as a hydrophobic scaffold .

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